

Early research on 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

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Compound of Interest

Compound Name: 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

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An In-Depth Technical Guide to the Early Research of **12-(3-Adamantan-1-yl-ureido)dodecanoic acid** (AUDA)

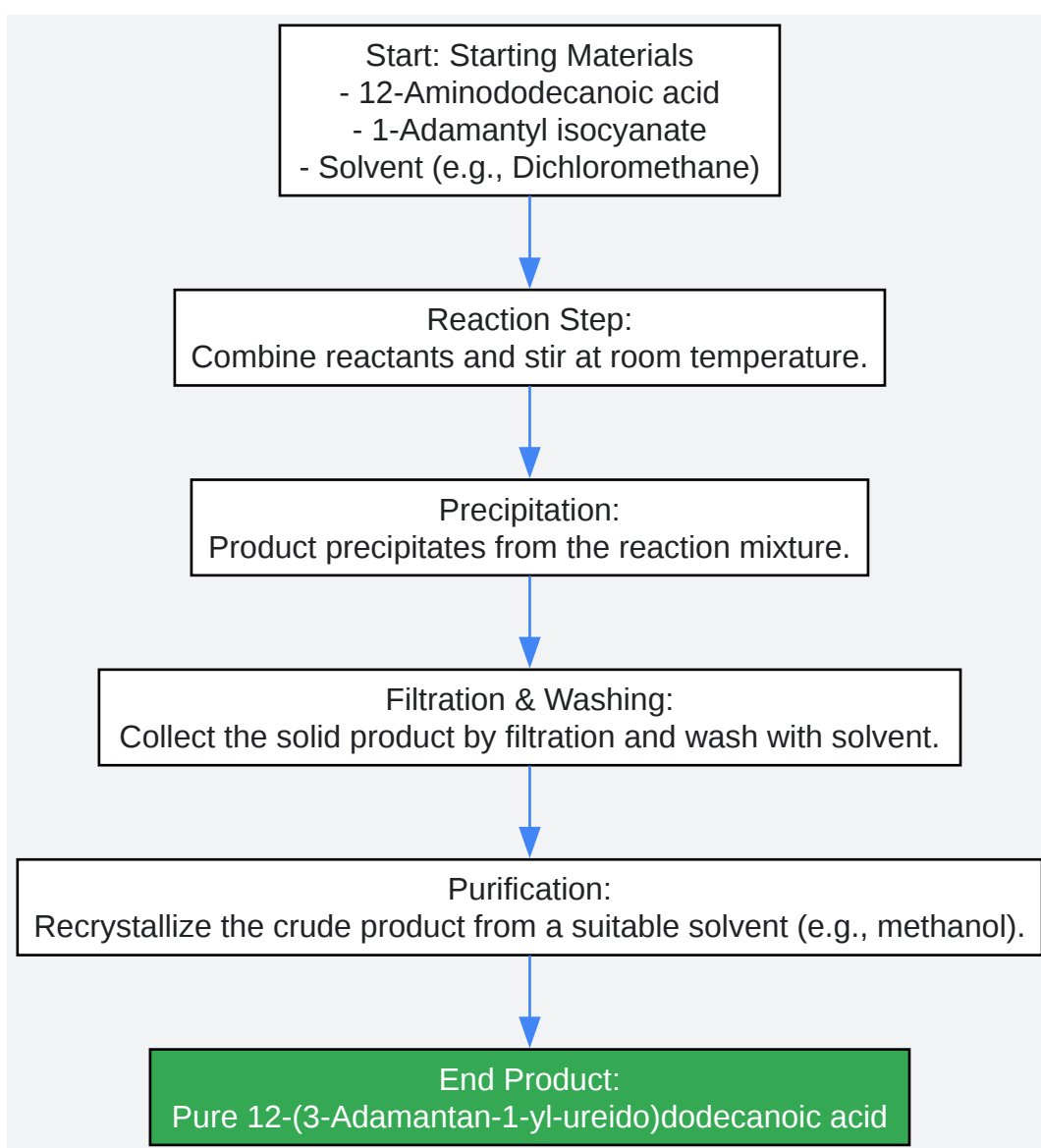
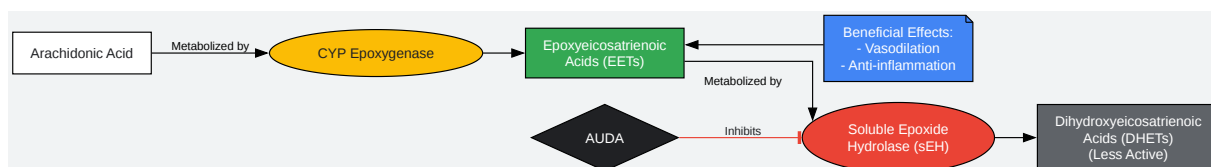
Introduction

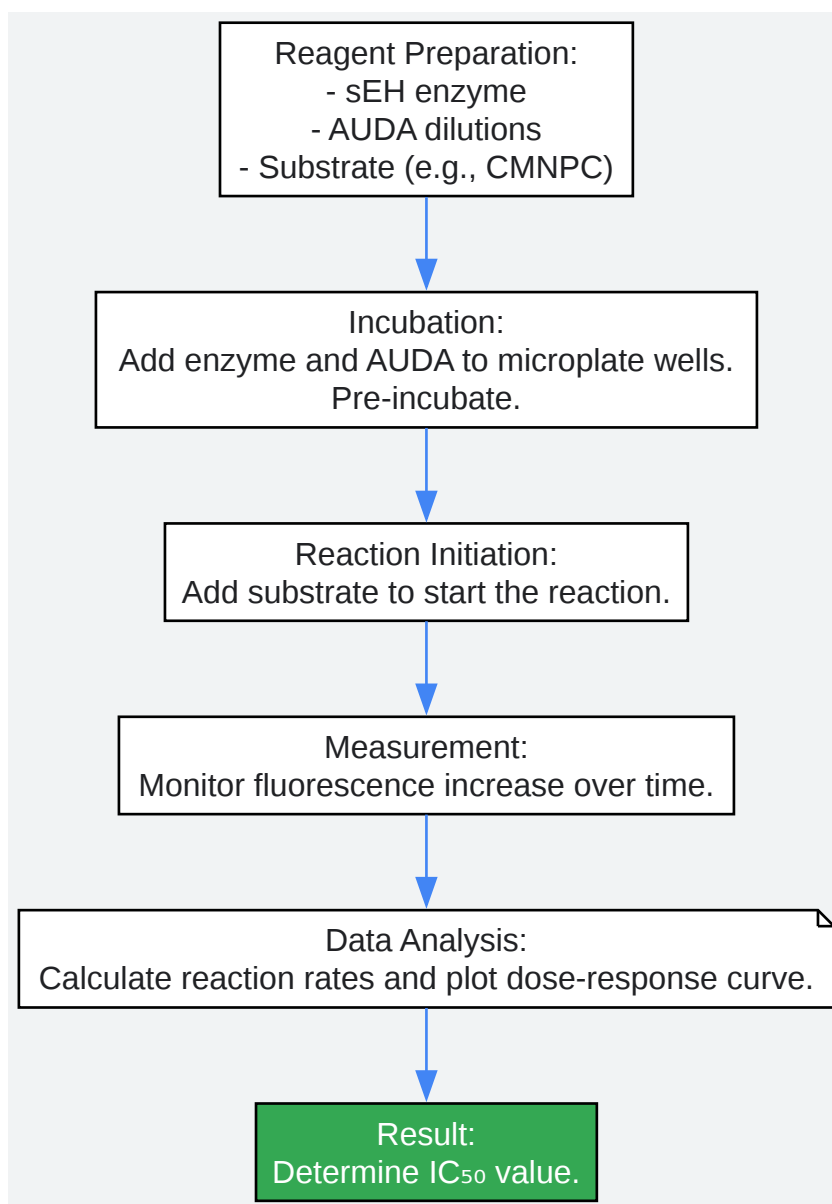
12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). Early research into this molecule has established its significant role in modulating the arachidonic acid cascade, leading to a range of physiologically important effects, including vasodilation and anti-inflammatory responses. This document provides a comprehensive overview of the foundational research on AUDA, detailing its mechanism of action, synthesis, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals engaged in the study of sEH inhibitors and related therapeutic areas.

Mechanism of Action: sEH Inhibition

The primary mechanism of action for AUDA is the inhibition of soluble epoxide hydrolase. sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are known to have beneficial cardiovascular and anti-inflammatory effects. By metabolizing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH effectively reduces their signaling potential.

AUDA's inhibition of sEH preserves the levels of EETs, thereby amplifying their vasodilatory and anti-inflammatory actions. This makes AUDA a promising candidate for therapeutic intervention in conditions such as hypertension, atherosclerosis, and inflammatory diseases.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com